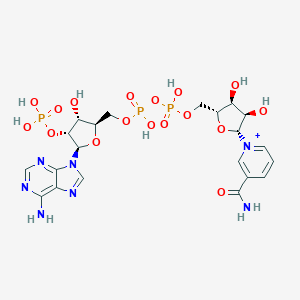

N-phenylacetyl-L-Homoserine lactone

Descripción

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHUPUWKQRCLF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Biological Activity of N-phenylacetyl-L-Homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetyl-L-Homoserine lactone (PAH-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules, which are pivotal in regulating bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of the chemical structure, properties, and multifaceted biological activities of PAH-HSL and its analogs. It details experimental protocols for their synthesis and biological evaluation and presents key quantitative data on their efficacy as both agonists and antagonists of QS regulatory proteins. Furthermore, this guide illustrates the fundamental signaling pathways in which these molecules exert their effects, offering valuable insights for researchers in microbiology, chemical biology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a homoserine lactone ring N-acylated with a phenylacetyl group. This unique structural feature distinguishes it from many naturally occurring AHLs that typically possess aliphatic acyl chains.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-benzeneacetamide | [1] |

| CAS Number | 55154-48-8 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.2 g/mol | [1] |

| SMILES | O=C1--INVALID-LINK--CCO1 | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 0.1 mg/mL | [1] |

Biological Activity: A Double-Edged Sword in Quorum Sensing

PAH-HSL and its derivatives are notable for their ability to modulate quorum sensing in a variety of Gram-negative bacteria. Their activity is highly dependent on the specific bacterial species and the structure of the LuxR-type receptor protein. These molecules can act as either inhibitors (antagonists) or, in some cases, potent activators (agonists or superagonists) of QS-regulated gene expression.[2]

Antagonistic Activity

PAH-HSL has been reported to antagonize the TraR signaling pathway in Agrobacterium tumefaciens and the LasR signaling pathway in Pseudomonas aeruginosa.[1] This inhibitory action is believed to occur through competitive binding to the LuxR-type receptor, preventing the binding of the native AHL autoinducer and subsequent activation of target gene transcription.

Table 2: Antagonistic Activity of this compound Analogs

| Compound | Target Receptor | Target Organism | IC₅₀ (µM) | Reference |

| 4-bromo-PHL | LasR | P. aeruginosa | 116 | [3] |

| V-06-018* | LasR | P. aeruginosa | 5.2 | [3] |

Note: V-06-018 is a non-AHL antagonist with a similar phenylacetyl moiety.

Agonistic and Superagonistic Activity

Conversely, certain structural modifications to the phenyl ring of PAH-HSL can dramatically switch its activity from antagonistic to agonistic, particularly in the LuxR system of Vibrio fischeri.[4] Some derivatives have been shown to be "superagonists," inducing a stronger response than the native autoinducer.[4]

Table 3: Agonistic Activity of this compound Analogs in Vibrio fischeri (ΔluxI)

| Compound | EC₅₀ (µM) | Relative Activity to OHHL* | Reference |

| N-(3-nitro-phenylacetyl)-L-HSL | 0.3 | 10-fold higher | [4] |

| N-(3-bromo-phenylacetyl)-L-HSL | 3 | Similar to OHHL | [4] |

| N-(3-chloro-phenylacetyl)-L-HSL | 3 | Similar to OHHL | [4] |

| OHHL (native ligand) | 3 | - | [4] |

OHHL: N-(3-oxohexanoyl)-L-homoserine lactone

Signaling Pathways

PAH-HSL and its analogs modulate gene expression by interacting with LuxR-type transcriptional regulators. Below are simplified diagrams of the canonical LuxR/LuxI, LasR/LasI, and TraR/TraI quorum sensing circuits.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

N-phenylacetyl-L-Homoserine Lactone: An In-depth Technical Guide to a Unique Quorum Sensing Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetyl-L-Homoserine lactone (PA-HSL) is a fascinating quorum sensing (QS) signaling molecule that exhibits both agonistic and antagonistic activities against LuxR-type receptors in various Gram-negative bacteria. Unlike the more common fatty acyl-HSLs, PA-HSL possesses an aromatic side chain, which imparts unique biological activities and makes it a molecule of significant interest for researchers in microbiology, chemical biology, and drug development. This technical guide provides a comprehensive overview of PA-HSL, including its biosynthesis, its role as a QS modulator in key bacterial species, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of its signaling pathway and experimental workflows.

Introduction to this compound

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This process relies on the production, detection, and response to small signaling molecules called autoinducers. Among the most well-studied autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). While most AHLs possess a fatty acyl side chain, a smaller subclass of aryl-homoserine lactones, including this compound (PA-HSL), has emerged as important modulators of QS circuits.

PA-HSL has been shown to influence QS-regulated behaviors in several bacteria, including the symbiotic bacterium Vibrio fischeri and the opportunistic pathogens Agrobacterium tumefaciens and Pseudomonas aeruginosa.[1][2] Its ability to act as both an agonist (activator) and an antagonist (inhibitor) of LuxR-type receptors makes it a valuable tool for dissecting QS pathways and a potential lead compound for the development of novel anti-virulence therapies.[3]

Biosynthesis of this compound

While the biosynthesis of many fatty acyl-HSLs is well-characterized, the pathway for PA-HSL is less extensively studied. However, research on the biosynthesis of other aryl-HSLs and related compounds provides a strong model for its formation. The biosynthesis of PA-HSL is believed to be catalyzed by a LuxI-type acyl-homoserine lactone synthase.

A study on Prosthecomicrobium hirschii revealed the production of PA-HSL is dependent on the presence of phenylacetate in the growth medium and is catalyzed by a CoA-type LuxI homolog, HirI.[4] This suggests a biosynthetic pathway that utilizes phenylacetyl-CoA as the acyl donor.

The proposed biosynthetic pathway involves two key substrates:

-

S-adenosyl-L-methionine (SAM): The universal donor of the homoserine lactone ring.

-

Phenylacetyl-CoA: The donor of the phenylacetyl side chain.

The LuxI-type synthase catalyzes the acylation of SAM with phenylacetyl-CoA, followed by an intramolecular cyclization to form PA-HSL and release methylthioadenosine (MTA) and Coenzyme A.

Quantitative Data on PA-HSL Activity

The activity of PA-HSL and its derivatives has been quantitatively assessed in several bacterial species, primarily through the use of reporter strains that produce a measurable output (e.g., light, color) in response to QS activation or inhibition.

Activity in Vibrio fischeri

In Vibrio fischeri, the LuxR-LuxI system controls bioluminescence. The native autoinducer is N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). PA-HSL and its derivatives have been shown to act as both agonists and antagonists of the LuxR receptor in a V. fischeri reporter strain (ES114, ΔluxI).[3]

| Compound | Concentration (µM) | Activity (% of 3O-C6-HSL) | Agonist/Antagonist | Reference |

| PA-HSL | 200 | 115% | Agonist | [3] |

| N-(4-bromo-phenylacetyl)-L-HSL | 5 (vs 5 µM 3O-C6-HSL) | 21% (79% inhibition) | Antagonist | [5] |

| N-(3-nitro-phenylacetyl)-L-HSL | 200 | >1000% | Superagonist | [3] |

| N-(4-nitro-phenylacetyl)-L-HSL | 5 (vs 5 µM 3O-C6-HSL) | 4% (96% inhibition) | Antagonist | [5] |

| N-(4-methoxy-phenylacetyl)-L-HSL | 5 (vs 5 µM 3O-C6-HSL) | 8% (92% inhibition) | Antagonist | [5] |

Note: The table above is derived from luminescence data presented in the cited literature. The percentage of activity for antagonists is calculated as (100% - % inhibition).

Activity in Agrobacterium tumefaciens

In A. tumefaciens, the TraR-TraI system regulates the conjugal transfer of the Ti plasmid. The native autoinducer is N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL). PA-HSL and its derivatives have been reported to be potent antagonists of the TraR receptor.[2]

| Compound | IC50 (µM) | Antagonist Activity | Reference |

| N-(4-bromo-phenylacetyl)-L-HSL | ~0.47 | Potent Antagonist | [6] |

Activity in Pseudomonas aeruginosa

P. aeruginosa possesses a complex QS network involving two main LuxR-type systems, LasR-LasI and RhlR-RhlI. The native autoinducers are N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively. PA-HSL derivatives have shown antagonistic activity against the LasR receptor.[2]

| Compound | IC50 (µM) | Antagonist Activity | Reference |

| N-(4-bromo-phenylacetyl)-L-HSL | ~0.61 | Antagonist | [6] |

| 3-Iodo-N-phenylpropionyl-L-HSL | ~0.47 | Potent Antagonist | [6] |

Signaling Pathway of PA-HSL

PA-HSL and its analogs interact with LuxR-type transcriptional regulators. The general mechanism involves the binding of the AHL to the N-terminal ligand-binding domain of the LuxR-type protein. This binding induces a conformational change in the protein, leading to its dimerization and enabling the C-terminal DNA-binding domain to bind to specific DNA sequences known as lux boxes in the promoter regions of target genes. This, in turn, either activates or represses the transcription of these genes.

The specific downstream genes regulated by the PA-HSL-receptor complex are still being elucidated and likely vary between bacterial species. In V. fischeri, agonistic PA-HSL derivatives activate the lux operon, leading to bioluminescence.[3] In pathogenic bacteria like P. aeruginosa, antagonistic PA-HSL analogs are expected to downregulate the expression of virulence factors such as elastase, pyocyanin, and genes involved in biofilm formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, quantification, and biological activity assessment of PA-HSL. These protocols are based on established methods for AHLs and can be adapted for PA-HSL and its derivatives.

Synthesis of this compound

A common method for the synthesis of N-acyl-homoserine lactones is the acylation of L-homoserine lactone hydrobromide with an appropriate acylating agent, such as an acid chloride or an activated carboxylic acid.

Materials:

-

L-homoserine lactone hydrobromide

-

Phenylacetyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-homoserine lactone hydrobromide in the chosen solvent (e.g., DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., TEA) dropwise to neutralize the hydrobromide and deprotonate the amine.

-

Slowly add a solution of phenylacetyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

-

Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purification by High-Performance Liquid Chromatography (HPLC)

For higher purity, the synthesized PA-HSL can be further purified by reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 30% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm (due to the phenyl group).

-

Injection Volume: 10-100 µL of the sample dissolved in the mobile phase.

Procedure:

-

Dissolve the crude or semi-pure PA-HSL in a minimal amount of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the major peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Quantification by Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of PA-HSL.

Instrumentation and Conditions:

-

LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or UPLC system.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is typically used for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition. For PA-HSL (MW: 219.2 g/mol ), the precursor ion would be [M+H]⁺ at m/z 220.2. A characteristic product ion resulting from the fragmentation of the lactone ring is often observed at m/z 102.1.

-

Quantification: A standard curve is generated using known concentrations of a purified PA-HSL standard. Stable isotope-labeled PA-HSL can be used as an internal standard for improved accuracy.

Biological Activity Assays

The agonistic and antagonistic activities of PA-HSL can be evaluated using bacterial reporter strains.

This assay utilizes a V. fischeri mutant that cannot produce its own AHL (luxI mutant) but still possesses a functional LuxR and the lux operon.

Procedure:

-

Grow the V. fischeri ΔluxI reporter strain to a specific optical density (e.g., OD₆₀₀ = 0.1).

-

For agonist testing, add varying concentrations of PA-HSL to the bacterial culture in a microtiter plate.

-

For antagonist testing, add a constant, sub-maximal concentration of the native autoinducer (3O-C6-HSL) along with varying concentrations of PA-HSL.

-

Include appropriate controls (no AHL, native AHL only).

-

Incubate the plate at the optimal growth temperature for V. fischeri (e.g., 28 °C).

-

Measure the luminescence at regular intervals using a luminometer.

-

Plot the luminescence response against the concentration of PA-HSL to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

This assay often uses an A. tumefaciens reporter strain that carries a traG-lacZ fusion. The expression of β-galactosidase is dependent on the TraR receptor and its native autoinducer, 3O-C8-HSL.

Procedure:

-

Grow the A. tumefaciens reporter strain.

-

In a microtiter plate or culture tubes, add a constant concentration of 3O-C8-HSL and varying concentrations of the potential antagonist, PA-HSL.

-

Inoculate with the reporter strain.

-

Incubate under appropriate conditions.

-

Measure β-galactosidase activity using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) or a chemiluminescent substrate.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of PA-HSL as a QS modulator.

Conclusion and Future Directions

This compound represents a unique class of quorum sensing signaling molecules with significant potential for both basic research and therapeutic applications. Its ability to modulate QS systems in a species-specific manner highlights the intricate nature of bacterial communication. Further research is needed to fully elucidate the specific downstream genetic targets of PA-HSL in various bacteria through transcriptomic and proteomic studies. A deeper understanding of the binding kinetics and structural basis for its agonistic versus antagonistic activities will be crucial for the rational design of next-generation quorum sensing inhibitors with enhanced potency and selectivity. The development of such compounds holds promise for combating bacterial infections by disarming pathogens rather than killing them, thereby reducing the selective pressure for the development of antibiotic resistance.

References

- 1. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globethesis.com [globethesis.com]

- 5. Production of phenylacetyl-homoserine lactone analogs by artificial biosynthetic pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a focused library of N-aryl L-homoserine lactones reveals a new set of potent quorum sensing modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of N-phenylacetyl-L-Homoserine Lactone in Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetyl-L-Homoserine lactone (PAHSL) is a signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family, which is integral to quorum sensing (QS) in Gram-negative bacteria. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and detection of PAHSL in microbial communities. While specific quantitative data on the natural concentrations of PAHSL remain limited in the current literature, this document synthesizes the foundational knowledge of its biosynthesis and outlines detailed experimental protocols for its extraction and quantification. Furthermore, this guide presents visual representations of the PAHSL signaling pathway and experimental workflows to aid researchers in their investigation of this and other AHL molecules. The methodologies and conceptual frameworks presented herein are intended to facilitate further research into the ecological roles of PAHSL and its potential as a target for novel therapeutic agents.

Introduction to this compound and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and substitution.

This compound (PAHSL) is a specific type of AHL characterized by a phenylacetyl group as its acyl moiety. While less commonly reported than other AHLs with aliphatic side chains, its aromatic nature suggests a distinct biosynthetic origin and potentially unique biological activities. The presence of such specialized AHLs in microbial communities can influence a variety of behaviors, including biofilm formation, virulence factor production, and symbiotic interactions. Understanding the natural occurrence and signaling pathways of PAHSL is crucial for elucidating its ecological significance and for the development of quorum quenching strategies to combat bacterial infections.

Biosynthesis of this compound

The biosynthesis of AHLs is generally catalyzed by a LuxI-type synthase. This enzyme utilizes S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) as the donor of the acyl side chain.

In the case of PAHSL, the biosynthesis is hypothesized to follow a similar pathway, with the key difference being the origin of the acyl group. The phenylacetyl side chain is derived from phenylacetic acid (PAA). Phenylacetic acid is a naturally occurring compound found in various environments, including plants and as a metabolic byproduct of phenylalanine in many organisms. The biosynthesis of PAHSL likely involves the activation of PAA to phenylacetyl-CoA or its attachment to an acyl carrier protein, which is then utilized by a specific LuxI-type synthase. The photosynthetic bacterium Rhodopseudomonas palustris is known to produce aryl-homoserine lactones, such as p-coumaroyl-HSL, using a LuxI-type synthase (RpaI) with precursors derived from lignin monomers, which are structurally related to phenylacetic acid. This provides a model for the biosynthesis of PAHSL from PAA.

An In-depth Technical Guide to the N-phenylacetyl-L-Homoserine Lactone (pAHL) Signaling Cascade in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-phenylacetyl-L-Homoserine lactone (pAHL) signaling cascade, a member of the N-acyl homoserine lactone (AHL) family of quorum sensing (QS) molecules in Gram-negative bacteria. While naturally occurring dedicated pAHL signaling systems are not as extensively characterized as other AHL systems, this guide leverages findings from synthetic pAHL analogs and the closely related p-coumaroyl-HSL system in Rhodopseudomonas palustris to present a detailed model. This document outlines the core signaling pathway, quantitative data from related systems, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this specific quorum sensing mechanism.

The Core Signaling Cascade: A Model Based on Rhodopseudomonas palustris

The pAHL signaling cascade is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner.[1] The fundamental components of this system are a synthase enzyme that produces the pAHL signal molecule and a receptor protein that detects it and subsequently modulates gene expression.

Key Components:

-

pAHL Synthase (a LuxI homolog): This enzyme synthesizes pAHL. In our model, based on the R. palustris system, an enzyme analogous to RpaI would utilize phenylacetyl-CoA and S-adenosyl-L-methionine (SAM) as substrates.[2][3] The phenylacetyl group provides the specificity to the homoserine lactone core.

-

This compound (pAHL): This small, diffusible signal molecule accumulates in the environment as the bacterial population density increases.

-

pAHL Receptor (a LuxR homolog): This intracellular receptor protein, analogous to RpaR in R. palustris, binds to pAHL when the signal molecule reaches a threshold concentration.[2]

-

Target Genes: The pAHL-receptor complex acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) in the promoter regions of target genes to either activate or repress their expression.[4]

The signaling cascade begins with the basal level expression of the pAHL synthase, leading to a low intracellular concentration of pAHL. As a small molecule, pAHL can diffuse across the bacterial cell membrane into the extracellular environment.[1] When the bacterial population density is low, the concentration of pAHL in the environment remains below the detection threshold of the receptor.

As the population grows, the extracellular concentration of pAHL increases. Once a critical threshold is reached, pAHL diffuses back into the cells and binds to its cognate receptor. This binding event typically induces a conformational change in the receptor, promoting its dimerization and enabling it to bind to specific DNA promoter regions. This, in turn, modulates the expression of target genes, which often include genes for virulence factors, biofilm formation, and secondary metabolite production.[5][6] In many AHL systems, a positive feedback loop exists where the AHL-receptor complex upregulates the expression of the AHL synthase gene, leading to a rapid and synchronized response across the population.[7]

Quantitative Data

Quantitative data for the this compound signaling cascade is not extensively documented in the literature. However, data from closely related AHL systems can provide valuable insights into the expected concentrations and binding affinities. The following table summarizes representative quantitative data for AHL-mediated quorum sensing.

| Parameter | Organism/System | Value | Significance | Reference |

| Signal Molecule Concentration for Gene Activation | Erwinia carotovora (CarR system) | 1.8 µM (for N-(3-oxohexanoyl)-L-homoserine lactone) | Indicates the threshold concentration of the autoinducer required to trigger a quorum sensing response in vivo. | [4] |

| Dissociation Constant (Kd) of AHL-Receptor Binding | Erwinia carotovora (CarR system) | 1.8 µM | Reflects the binding affinity between the AHL signal and its cognate receptor. A lower Kd indicates a higher affinity. | [4] |

| Stoichiometry of Ligand-Receptor Binding | Erwinia carotovora (CarR system) | 2 molecules of AHL per dimer of CarR protein | Defines the molecular ratio at which the signal molecule binds to its receptor protein, which is typically a dimer. | [4] |

| De Novo Production Yield of a pAHL Analog (p-coumaroyl-HSL) in Engineered E. coli | Escherichia coli (DN2 strain) | 142.5 ± 1.0 mg/L (with L-methionine feeding) | Demonstrates the potential for heterologous production of pAHL-related molecules for research and biotechnological applications. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the pAHL signaling cascade.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of N-acyl homoserine lactones, which can be adapted for pAHL.[8]

Materials:

-

(S)-Homoserine lactone hydrobromide

-

Phenylacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve (S)-Homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

-

Add a solution of phenylacetyl chloride in dichloromethane to the aqueous solution.

-

Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Extraction and Quantification of pAHL from Bacterial Cultures

This protocol outlines the extraction of pAHL from bacterial culture supernatants and its subsequent quantification.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.1% formic acid)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Methanol (HPLC grade)

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) system

-

pAHL standard of known concentration

Procedure:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate. Repeat the extraction twice.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol.

-

Analyze the sample using HPLC-MS.

-

Identify the pAHL peak based on its retention time and mass-to-charge ratio compared to the pAHL standard.

-

Quantify the amount of pAHL by comparing the peak area of the sample to a standard curve generated with known concentrations of the pAHL standard.

Gene Expression Analysis using qRT-PCR

This protocol describes how to measure the change in expression of a target gene in response to pAHL.

Materials:

-

Bacterial culture

-

pAHL (or a control solvent)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers for the target gene and a housekeeping gene

-

SYBR Green or other qPCR master mix

-

qPCR instrument

Procedure:

-

Grow the bacterial culture to mid-log phase and split it into two: a treatment group and a control group.

-

Add pAHL to the treatment group to a final desired concentration. Add an equal volume of the solvent used to dissolve pAHL to the control group.

-

Incubate both cultures for a defined period (e.g., 2-4 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform qPCR using primers for the target gene and a housekeeping gene for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression in the pAHL-treated sample relative to the control.

References

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 2. Activity of the Rhodopseudomonas palustris p-Coumaroyl-Homoserine Lactone-Responsive Transcription Factor RpaR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of phenylacetyl-homoserine lactone analogs by artificial biosynthetic pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. N-acyl-homoserine lactone-mediated regulation of phenazine gene expression by Pseudomonas aureofaciens 30-84 in the wheat rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of N-phenylacetyl-L-Homoserine lactone (PA-HSL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-Homoserine lactone (PA-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. PA-HSL and other AHLs play crucial roles in various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately detect and quantify PA-HSL is essential for studying bacterial communication, understanding its role in pathogenesis, and for the discovery and development of novel anti-quorum sensing drugs.

These application notes provide detailed protocols for two primary methods for the detection and quantification of PA-HSL: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a whole-cell biosensor assay using Agrobacterium tumefaciens.

Methods for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of PA-HSL. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Limit of Detection (LOD) | 1 - 10 nmol·L⁻¹ | Dependent on the specific instrument and matrix. |

| Limit of Quantification (LOQ) | 5 - 50 nmol·L⁻¹ | Typically 3-5 times the LOD. |

| Linear Range | 10 - 1000 nmol·L⁻¹ | Should be determined by running a calibration curve. |

| Precision (RSD%) | < 15% | Intra- and inter-day precision. |

| Accuracy (Recovery%) | 85 - 115% | Assessed by spiking known concentrations into the matrix. |

Experimental Protocol: Quantification of PA-HSL by LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of PA-HSL from bacterial culture supernatants. Optimization may be required for specific sample matrices and instrumentation.

Materials:

-

This compound (PA-HSL) standard

-

Internal standard (e.g., a deuterated AHL analog)

-

Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Bacterial culture supernatant

-

0.22 µm syringe filters

-

LC-MS vials

Procedure:

-

Sample Preparation and Extraction:

-

Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Transfer the supernatant to a clean tube.

-

Spike the supernatant with the internal standard to a final concentration of 100 nM.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.[2]

-

Vortex vigorously for 1 minute and then centrifuge at 4,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic phase (ethyl acetate).

-

Repeat the extraction of the aqueous phase one more time with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for PA-HSL:

-

Precursor Ion (Q1): m/z 220.1 (corresponding to [M+H]⁺)

-

Product Ion (Q3): m/z 102.1 (corresponding to the homoserine lactone ring fragment)

-

-

Dwell Time: 100 ms

-

Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity for the transition.

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the PA-HSL standard in methanol, with each standard containing the same concentration of the internal standard as the samples.

-

Analyze the standards and samples by LC-MS/MS.

-

Calculate the ratio of the peak area of PA-HSL to the peak area of the internal standard for both the standards and the samples.

-

Plot the peak area ratio against the concentration for the standards to generate a linear regression curve.

-

Determine the concentration of PA-HSL in the samples using the equation from the calibration curve.

-

Experimental Workflow for LC-MS/MS Quantification of PA-HSL

Caption: Workflow for the extraction and LC-MS/MS quantification of PA-HSL.

Agrobacterium tumefaciens Biosensor Assay

This method utilizes a genetically engineered strain of Agrobacterium tumefaciens, typically NTL4(pZLR4), as a whole-cell biosensor.[3][4][5] This strain contains a plasmid with the traR gene (encoding the AHL receptor) and a traG::lacZ reporter fusion. In the presence of exogenous long-chain AHLs like PA-HSL, the TraR protein is activated and induces the expression of the lacZ gene, which encodes the enzyme β-galactosidase. The activity of β-galactosidase can be quantified colorimetrically.

Quantitative Data Summary

| Parameter | Detection Range | Notes |

| Qualitative Detection | ~50 nM - 1 µM | Visible blue color development on X-gal plates. |

| Quantitative Range | 100 nM - 10 µM | Using a spectrophotometric assay with ONPG. The linear range should be determined for each assay. |

| Specificity | Broad for long-chain AHLs | Responds to various AHLs with acyl chains of C6 or longer.[5] |

Experimental Protocol: Quantification of PA-HSL using A. tumefaciens NTL4(pZLR4)

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

-

AB minimal medium

-

Gentamicin (for maintaining the pZLR4 plasmid)

-

PA-HSL standard

-

Bacterial culture supernatant or sample extract

-

Z buffer

-

O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)

-

Sodium dodecyl sulfate (SDS) solution (0.1%)

-

Chloroform

-

1 M Sodium Carbonate (Na₂CO₃)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reporter Strain:

-

Inoculate A. tumefaciens NTL4(pZLR4) into AB minimal medium containing gentamicin.

-

Grow the culture overnight at 28°C with shaking until it reaches the late logarithmic phase of growth.

-

-

Assay Setup:

-

Prepare a dilution series of the PA-HSL standard in the appropriate solvent (e.g., methanol, ensuring the final solvent concentration in the assay is low and consistent across all wells).

-

In a 96-well microplate, add a defined volume of the overnight culture of the reporter strain to each well.

-

Add the PA-HSL standards and the unknown samples to the wells. Include a negative control (solvent only).

-

Incubate the plate at 28°C for 4-6 hours to allow for the induction of β-galactosidase.

-

-

β-Galactosidase Activity Assay (Miller Assay):

-

Measure the optical density at 600 nm (OD₆₀₀) of the cultures in the microplate to normalize for cell density.

-

To lyse the cells, add a small volume of 0.1% SDS and chloroform to each well and vortex briefly.

-

Add ONPG solution to each well to start the enzymatic reaction.

-

Incubate the plate at 28°C and monitor the development of a yellow color.

-

Stop the reaction by adding 1 M Na₂CO₃ when a sufficient yellow color has developed in the positive controls.

-

Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) to determine the amount of o-nitrophenol produced.

-

-

Quantification:

-

Calculate the Miller Units of β-galactosidase activity for each sample and standard using the following formula: Miller Units = 1000 * [A₄₂₀ - (1.75 * A₅₅₀)] / (t * v * OD₆₀₀) where:

-

t = reaction time in minutes

-

v = volume of culture used in mL

-

-

Plot the Miller Units against the concentration of the PA-HSL standards to generate a dose-response curve.

-

Determine the concentration of PA-HSL in the unknown samples by interpolating their Miller Unit values on the standard curve.

-

Experimental Workflow for A. tumefaciens Bioassay

Caption: Workflow for the quantification of PA-HSL using the A. tumefaciens biosensor.

Signaling Pathway of PA-HSL in Vibrio fischeri

In the well-studied quorum-sensing system of Vibrio fischeri, the LuxI synthase produces the native AHL, N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). This molecule binds to the cytoplasmic receptor and transcriptional activator, LuxR. The LuxR-AHL complex then binds to the lux box, a DNA promoter element, to activate the transcription of genes responsible for bioluminescence. PA-HSL is a non-native AHL that can act as either an antagonist or a superagonist of the LuxR receptor, depending on its concentration and the presence of other AHLs. This interaction highlights the potential for synthetic AHL analogs to modulate bacterial quorum sensing.

Signaling Pathway Diagram

Caption: Interaction of PA-HSL with the LuxR receptor in the Vibrio fischeri quorum-sensing pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ableweb.org [ableweb.org]

- 5. Detection, characterization, and biological effect of quorum-sensing signaling molecules in peanut-nodulating bradyrhizobia - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) analysis of N-phenylacetyl-L-Homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial in the process of quorum sensing (QS) in Gram-negative bacteria, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The modulation of QS pathways is a significant area of research for the development of novel anti-infective therapies. This compound has been identified as a modulator of quorum sensing, notably in the opportunistic pathogen Acinetobacter baumannii, where it can attenuate QS-regulated processes.[1][2]

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of AHLs. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Quorum Sensing Signaling Pathway in Acinetobacter baumannii

This compound can act as an antagonist in this system, likely by competing with the native AHL for binding to the AbaR receptor. This interference prevents the activation of AbaR and the subsequent expression of QS-controlled genes, thereby attenuating the pathogenic traits of the bacteria.

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture

This protocol is adapted from standard methods for AHL extraction from bacterial supernatants.[6][7]

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (HPLC grade), acidified with 0.5% (v/v) acetic acid

-

Anhydrous magnesium sulfate

-

Methanol (HPLC grade)

-

Centrifuge and appropriate tubes

-

Rotary evaporator or nitrogen evaporator

-

0.22 µm syringe filters

Procedure:

-

Grow the bacterial strain of interest under appropriate conditions to induce the production of this compound.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Carefully decant the supernatant into a clean flask. For quantitative analysis, measure the volume of the supernatant.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 2 minutes and then allow the phases to separate.

-

Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

Pool the organic phases and dry over anhydrous magnesium sulfate to remove any residual water.

-

Filter the dried organic phase to remove the magnesium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of HPLC-grade methanol (e.g., 1 mL).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC Method for the Analysis of this compound

This method is a representative protocol synthesized from established methods for the analysis of various N-acyl-homoserine lactones.[6][8][9] Optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Columns:

-

A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable. For higher sensitivity and specificity, an HPLC system coupled to a mass spectrometer (LC-MS) is recommended.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

Chromatographic Conditions:

| Parameter | Recommended Value |

| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |

| Gradient | 10% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

Mass Spectrometry Detection (Optional but Recommended):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound (m/z 220.1).

-

MS/MS Fragmentation: A characteristic product ion at m/z 102.1, corresponding to the homoserine lactone moiety, is typically observed.[10]

Data Presentation

The following table summarizes the expected and reported data for the analysis of this compound and related compounds. Please note that the retention time is highly dependent on the specific HPLC system and conditions used. The LOD and LOQ are representative values for similar compounds and should be experimentally determined for your specific method.[9][11]

| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) | Characteristic MS/MS Fragment (m/z) | Estimated Retention Time (min) | Estimated LOD (µg/L) | Estimated LOQ (µg/L) |

| This compound | 219.24 | 220.1 | 102.1 | 10 - 15 | 0.1 - 1.0 | 0.3 - 3.0 |

Concluding Remarks

The provided protocols offer a robust starting point for the reliable analysis of this compound using HPLC. Adherence to these guidelines, coupled with appropriate system suitability tests and method validation, will ensure the generation of high-quality, reproducible data. Such data is essential for advancing our understanding of quorum sensing mechanisms and for the development of novel therapeutics targeting bacterial communication.

References

- 1. scispace.com [scispace.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 7. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Studying Biofilm Formation with N-phenylacetyl-L-Homoserine lactone (pAHL)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers that regulate diverse physiological activities, including virulence, motility, and crucially, biofilm formation.[2][3][4] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and provide protection from environmental stresses, including antibiotics.[5]

N-phenylacetyl-L-Homoserine lactone (pAHL) is a specific type of AHL that has been identified as a signaling molecule in various bacterial species. Understanding the role of pAHL in controlling biofilm development is critical for developing novel anti-biofilm strategies. These application notes provide detailed protocols for utilizing pAHL to induce, quantify, and visualize biofilm formation, as well as to study the underlying genetic regulatory networks.

Applications of pAHL in Biofilm Research

-

Induction and Modulation of Biofilm Formation: Exogenously supplied pAHL can be used to trigger or enhance biofilm formation in bacteria that recognize this specific signal, allowing for controlled studies of biofilm development.

-

Studying QS-Dependent Gene Regulation: By treating bacterial cultures with pAHL, researchers can investigate the downstream effects on gene expression, particularly genes involved in EPS production, adhesion, and virulence.

-

Screening for Quorum Sensing Inhibitors (QSIs): pAHL can be used in competitive binding assays to identify novel compounds that block the AHL receptor and inhibit QS-mediated biofilm formation, offering a promising avenue for antimicrobial drug development.[6]

Experimental Protocols

Protocol 1: Quantitative Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a high-throughput method to quantify the effect of pAHL on biofilm formation in a 96-well plate format.[5]

Materials:

-

This compound (pAHL)

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader (OD at 570-595 nm)

Procedure:

-

Prepare pAHL Stock Solution: Dissolve pAHL in a suitable solvent (e.g., DMSO or ethyl acetate) to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.01 in fresh medium.[5]

-

Plate Setup:

-

Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add 20 µL of pAHL stock solution (or diluted working solutions) to the experimental wells to achieve the desired final concentrations.

-

For negative controls, add 20 µL of the solvent used for the pAHL stock.

-

Include wells with sterile medium only as blanks.[5]

-

-

Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterial strain for 24-48 hours without shaking.

-

Staining:

-

Carefully discard the planktonic (free-floating) cells by gently inverting the plate.

-

Wash each well twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Ensure the biofilm at the bottom of the well is not disturbed.

-

Air-dry the plate completely.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

-

Quantification:

-

Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 570-595 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.

-

Protocol 2: Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy)

This protocol allows for the visualization of the three-dimensional structure of biofilms formed in the presence of pAHL.

Materials:

-

pAHL and bacterial culture (prepared as in Protocol 1)

-

Glass-bottom petri dishes or chamber slides

-

Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)

-

Confocal Laser Scanning Microscope (CLSM)

Procedure:

-

Biofilm Growth: Grow biofilms directly on glass-bottom dishes or chamber slides by adding the diluted bacterial culture and pAHL (at the desired concentration) and incubating for 24-48 hours.

-

Staining:

-

Gently remove the medium and wash the biofilm twice with PBS.

-

Add the fluorescent staining solution (e.g., a mixture of SYTO 9 and propidium iodide) according to the manufacturer's instructions.

-

Incubate in the dark for 15-20 minutes.

-

-

Imaging:

-

Gently wash the biofilm again with PBS to remove excess stain.

-

Immediately visualize the biofilm using a CLSM. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

-

-

Image Analysis: Use software such as ImageJ or COMSTAT to analyze the CLSM images and quantify parameters like biofilm thickness, biomass, and surface area coverage.[7]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of pAHL Concentration on Biofilm Mass of Pseudomonas aeruginosa

| pAHL Concentration (µM) | Average OD₅₉₅ (± Standard Deviation) | Fold Change vs. Control |

| 0 (Control) | 0.45 ± 0.05 | 1.0 |

| 1 | 0.88 ± 0.09 | 1.96 |

| 10 | 1.52 ± 0.12 | 3.38 |

| 50 | 2.15 ± 0.18 | 4.78 |

| 100 | 2.20 ± 0.21 | 4.89 |

Table 2: pAHL-Mediated Regulation of Biofilm-Associated Genes

| Gene | Function | Fold Change in Expression (pAHL-treated vs. Control) |

| rhlA | Rhamnolipid biosynthesis | +4.5 |

| lasI | AHL synthase | +3.2 |

| pelA | EPS matrix production | +5.1 |

| fliC | Flagellin (motility) | -2.8 |

Visualizations

Diagrams created using Graphviz to illustrate key processes.

Caption: pAHL diffuses into the cell, binds to a regulator, and activates gene expression for biofilm formation.

Caption: Step-by-step experimental workflow for quantifying biofilm formation using the crystal violet method.

Caption: Competitive binding model where a QSI prevents pAHL from activating its target regulator.

References

- 1. Quorum sensing - Wikipedia [en.wikipedia.org]

- 2. Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Reporter Gene Assays Measuring N-phenylacetyl-L-Homoserine Lactone (pAHL) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. N-phenylacetyl-L-Homoserine lactone (pAHL) is a specific type of AHL that has been shown to modulate QS activity, acting as both an antagonist and, in some cases, a potent agonist of the LuxR-type receptors that mediate these responses.[1][2] The ability to accurately measure pAHL activity is crucial for understanding bacterial communication, identifying novel antimicrobial targets, and developing drugs that can disrupt pathogenic bacterial behaviors such as biofilm formation and virulence factor production.

Reporter gene assays are powerful tools for quantifying the activity of QS molecules like pAHL. These assays utilize engineered bacterial strains that produce a measurable signal—such as light, color, or fluorescence—in response to the activation or inhibition of a specific QS pathway.[3][4] This document provides detailed application notes and protocols for three common types of reporter gene assays used to measure pAHL activity.

Signaling Pathway: LuxI/LuxR-type Quorum Sensing

The most well-characterized AHL-mediated QS system is the LuxI/LuxR system, originally discovered in the marine bacterium Vibrio fischeri.[5][6] This system serves as the basis for many reporter gene assays. The general mechanism is as follows:

-

Signal Synthesis: A LuxI-type synthase produces a specific AHL molecule.

-

Signal Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL also increases.

-

Signal Detection and Response: Once a threshold concentration is reached, the AHL diffuses into the bacterial cells and binds to a LuxR-type transcriptional regulator protein.

-

Gene Expression: This AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription.[7] In reporter assays, these target genes are replaced with a reporter gene (e.g., luxCDABE for bioluminescence, lacZ for β-galactosidase activity, or vioA-E for violacein production).

pAHL and its analogs can interact with the LuxR receptor. Depending on their structure, they can either mimic the native AHL and activate the reporter gene (agonism) or bind to the receptor without activating it, thereby preventing the native AHL from binding (antagonism).[1][2]

References

- 1. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of plate assay for signal molecules, N-acyl homoserine lactones, of quorum sensing system of bacteria [cjm.dmu.edu.cn]

- 4. Frontiers | Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Experiments with N-phenylacetyl-L-Homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro experiments involving N-phenylacetyl-L-Homoserine lactone (PAH-L-HSL), a synthetic analog of N-acyl homoserine lactones (AHLs) used in bacterial quorum sensing (QS). This document outlines methodologies to assess its activity as both a potential agonist and antagonist of QS, its impact on biofilm formation, and its influence on the expression of key QS-regulated genes.

Overview of this compound in Quorum Sensing

This compound is a synthetic signaling molecule that can interfere with bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. By mimicking or blocking the native AHL signals, PAH-L-HSL and its derivatives can modulate various bacterial behaviors, including virulence factor production and biofilm formation. This makes them valuable tools for research and potential candidates for the development of novel antimicrobial strategies. In some bacterial systems, such as Vibrio fischeri, N-phenylacetyl-L-homoserine lactones have been shown to act as antagonists or even superagonists of quorum sensing[1].

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound and its analogs from various in vitro experiments.

Table 1: Quorum Sensing Agonist and Antagonist Activity of N-phenylacetyl-L-Homoserine Lactones in Vibrio fischeri [1]

| Compound | Concentration (µM) | Activity (% of OHHL) | Type of Activity |

| N-phenylacetyl-L-HSL | 5 | ~5 | Antagonist |

| N-(4-nitro-phenylacetyl)-L-HSL | 200 | ~100 | Agonist |

| N-(3-nitro-phenylacetyl)-L-HSL | 200 | >100 | Superagonist |

OHHL (N-(3-oxo-hexanoyl)-L-homoserine lactone) is the native autoinducer in V. fischeri.

Table 2: Inhibition of Biofilm Formation and Virulence Factors in Pseudomonas aeruginosa PAO1 by a PAH-L-HSL Analog

| Compound | Concentration (µM) | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) |

| 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 200 | Significant | Significant | Significant |

Note: Specific percentage values for the brominated analog were not provided in the source material, but the inhibitory effects were reported as significant.[2]

Table 3: Relative Gene Expression in Pseudomonas aeruginosa PAO1 Treated with a PAH-L-HSL Analog [2]

| Gene | Treatment (200 µM Compound) | Relative Expression (%) |

| lasI | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 82% decrease |

| lasR | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 77% decrease |

| rhlI | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 57% decrease |

| rhlR | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 91% decrease |

Experimental Protocols

Quorum Sensing Activity Assay using Bioluminescent Reporter Strains

This protocol is designed to determine if PAH-L-HSL can act as an agonist or antagonist of the LuxR-type QS receptor. A common model is the bioluminescent marine bacterium Vibrio fischeri or an E. coli strain engineered with the lux operon.

Principle: Reporter strains are engineered to produce a measurable signal (e.g., light) in response to a specific AHL. Agonists will induce the signal, while antagonists will reduce the signal produced by the native AHL.

Materials:

-

Bacterial reporter strain (e.g., V. fischeri ES111, E. coli pSB401)

-

Luria-Bertani (LB) broth or appropriate growth medium

-

This compound (PAH-L-HSL)

-

Native AHL (e.g., N-(3-oxo-hexanoyl)-L-homoserine lactone for V. fischeri)

-

96-well microtiter plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Bacterial Culture: Inoculate the reporter strain into the appropriate growth medium and grow overnight at the optimal temperature with shaking.

-

Prepare Reagents:

-

Prepare a stock solution of PAH-L-HSL in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a stock solution of the native AHL.

-

Prepare serial dilutions of both PAH-L-HSL and the native AHL.

-

-

Assay Setup:

-

For Agonist Assay: Add a fixed volume of the diluted bacterial culture to the wells of a 96-well plate. Add varying concentrations of PAH-L-HSL to the wells. Include a positive control with the native AHL and a negative control with the solvent only.

-

For Antagonist Assay: Add a fixed volume of the diluted bacterial culture to the wells. Add a fixed concentration of the native AHL (a concentration that gives a sub-maximal signal) to all wells except the negative control. Then, add varying concentrations of PAH-L-HSL.

-

-

Incubation: Incubate the plate at the optimal temperature for the reporter strain for a specified period (e.g., 4-6 hours), with shaking.

-

Measurement: Measure the luminescence and the optical density (at 600 nm) of each well using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the cell density (luminescence/OD600). For the agonist assay, plot the normalized luminescence against the PAH-L-HSL concentration. For the antagonist assay, plot the percentage of inhibition (relative to the native AHL control) against the PAH-L-HSL concentration.

Biofilm Inhibition Assay

This protocol assesses the ability of PAH-L-HSL to inhibit biofilm formation by bacteria such as Pseudomonas aeruginosa.

Principle: Biofilm biomass is stained with crystal violet, which is then solubilized and quantified by measuring its absorbance.

Materials:

-

Pseudomonas aeruginosa PAO1 (or other biofilm-forming strain)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

This compound (PAH-L-HSL)

-

96-well flat-bottomed microtiter plates

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (30%)

-

Plate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Prepare Bacterial Culture: Grow P. aeruginosa overnight in TSB. Dilute the culture to a starting OD600 of approximately 0.05.

-

Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate. Add varying concentrations of PAH-L-HSL. Include a positive control (bacteria with native AHL, if applicable) and a negative control (bacteria with solvent).

-

Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.

-

Staining:

-

Carefully discard the planktonic cells from the wells.

-

Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the crystal violet solution and wash the wells with PBS until the wash water is clear.

-

-

Quantification:

-

Add ethanol (95%) or acetic acid (30%) to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes.

-

Measure the absorbance at approximately 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of PAH-L-HSL compared to the control.

Gene Expression Analysis by qRT-PCR

This protocol determines the effect of PAH-L-HSL on the expression of key QS-related genes (e.g., lasI, lasR, rhlI, rhlR in P. aeruginosa).

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the amount of specific mRNA transcripts in bacteria treated with PAH-L-HSL compared to an untreated control.

Materials:

-

Pseudomonas aeruginosa PAO1

-

LB broth

-

This compound (PAH-L-HSL)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rpoD)

-

qRT-PCR instrument

Procedure:

-

Bacterial Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase (OD600 ≈ 0.6). Divide the culture and treat one portion with a specific concentration of PAH-L-HSL and the other with the solvent as a control. Incubate for a defined period (e.g., 2-4 hours).

-

RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

-

qRT-PCR:

-

Set up the qRT-PCR reactions with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

-

Run the reactions in a qRT-PCR instrument using an appropriate thermal cycling program.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes in the treated samples compared to the control using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathways and Experimental Workflows

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

Caption: P. aeruginosa Quorum Sensing and PAH-L-HSL Interference.

Experimental Workflow for Biofilm Inhibition Assay

Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.

Logical Relationship of Quorum Sensing Inhibition

Caption: Mechanism of Competitive Inhibition of Quorum Sensing.

References

- 1. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

Application of N-phenylacetyl-L-Homoserine Lactone in Microbial Genetics Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-Homoserine lactone (PAH-L-HSL) is a synthetic acyl-homoserine lactone (AHL) that has garnered significant attention in microbial genetics research. As a structural analog of natural AHLs, which are key signaling molecules in bacterial quorum sensing (QS), PAH-L-HSL has been primarily investigated for its ability to modulate QS-regulated gene expression and associated phenotypes. This document provides detailed application notes and protocols for the use of PAH-L-HSL in studying and manipulating bacterial communication, with a focus on its antagonistic effects on key quorum sensing systems.

Quorum sensing is a cell-density dependent communication system utilized by many bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The core of many Gram-negative QS systems consists of a LuxI-type synthase that produces a specific AHL signal and a LuxR-type transcriptional regulator that binds the AHL, leading to the activation or repression of target genes. PAH-L-HSL, due to its structural similarity to native AHLs, can act as a competitive inhibitor of LuxR-type receptors, thereby disrupting QS signaling cascades. This makes it a valuable tool for studying the fundamental biology of quorum sensing and for the development of novel anti-virulence strategies.

Applications in Microbial Genetics

The primary application of PAH-L-HSL in microbial genetics research is as an antagonist of quorum sensing systems. Its utility extends to several key areas of investigation:

-

Dissecting Quorum Sensing Pathways: By inhibiting specific LuxR-type receptors, PAH-L-HSL allows researchers to probe the hierarchy and interconnectivity of QS circuits, such as the Las and Rhl systems in Pseudomonas aeruginosa.

-

Inhibition of Biofilm Formation: Biofilm development is a complex process often regulated by quorum sensing. PAH-L-HSL can be used to study the role of QS in biofilm maturation and to evaluate the potential of QS inhibition as an anti-biofilm strategy.

-

Attenuation of Virulence: The expression of many virulence factors is under the control of quorum sensing. PAH-L-HSL can be employed to investigate the link between QS and pathogenicity and to assess the therapeutic potential of targeting bacterial communication to combat infections.

-

Modulation of Gene Expression: As a specific inhibitor, PAH-L-HSL can be used to identify genes that are regulated by particular QS systems through comparative transcriptomic or proteomic analyses.

Quantitative Data on the Effects of PAH-L-HSL Analogs

While specific quantitative data for the parent this compound is dispersed throughout the literature, studies on its analogs provide a strong indication of its potential efficacy. The following table summarizes the inhibitory effects of a brominated analog, N-(4-bromophenylacetyl)-L-homoserine lactone, on biofilm formation in Pseudomonas aeruginosa.

| Concentration (µM) | Biofilm Formation Inhibition (%) |

| 50 | ~15 |

| 100 | ~25 |

| 200 | ~35 |

| 400 | ~45 |

Experimental Protocols

Detailed methodologies for key experiments utilizing PAH-L-HSL are provided below.

Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol describes a static biofilm assay to quantify the effect of PAH-L-HSL on biofilm formation by a bacterial strain of interest, such as Pseudomonas aeruginosa.

Materials:

-

Bacterial strain of interest (e.g., P. aeruginosa PAO1)

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

This compound (PAH-L-HSL)

-

Solvent for PAH-L-HSL (e.g., DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain in the appropriate liquid medium at the optimal temperature with shaking.

-

Dilute Culture: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.02.

-